molecular formula C38H61N9O11S B14175049 L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine CAS No. 921202-47-3

L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine

Cat. No.: B14175049
CAS No.: 921202-47-3
M. Wt: 852.0 g/mol
InChI Key: SSKANDURVQFPOV-JCVZHIKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine is a complex peptide compound composed of multiple amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, to produce the peptide in large quantities .

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valyl-L-valylglycylglycyl-L-leucylglycylglycyl-L-tyrosyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties.

Properties

CAS No.

921202-47-3

Molecular Formula

C38H61N9O11S

Molecular Weight

852.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C38H61N9O11S/c1-20(2)14-26(44-30(51)18-41-29(50)17-43-37(56)33(22(5)6)47-36(55)32(39)21(3)4)34(53)42-16-28(49)40-19-31(52)45-27(15-23-8-10-24(48)11-9-23)35(54)46-25(38(57)58)12-13-59-7/h8-11,20-22,25-27,32-33,48H,12-19,39H2,1-7H3,(H,40,49)(H,41,50)(H,42,53)(H,43,56)(H,44,51)(H,45,52)(H,46,54)(H,47,55)(H,57,58)/t25-,26-,27-,32-,33-/m0/s1

InChI Key

SSKANDURVQFPOV-JCVZHIKZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)N

Origin of Product

United States

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